molecular formula C21H14ClNO3 B1673932 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one CAS No. 142326-59-8

7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one

Cat. No. B1673932
M. Wt: 363.8 g/mol
InChI Key: FLVRDMUHUXVRET-UHFFFAOYSA-N
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Description

7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one, also known as CPQ, is an organic compound used in a variety of scientific research applications. It is an important compound due to its unique structure and properties, which make it a useful tool for studying the effects of various biological processes. CPQ has been used in a variety of in vivo and in vitro experiments, and has been found to have a wide range of biological activities.

Scientific Research Applications

7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one has been used in a variety of scientific research applications, both in vivo and in vitro. In vivo experiments have included the study of its effects on the regulation of gene expression and its role in the development of resistance to certain drugs. In vitro experiments have included studies of its effects on cell proliferation and apoptosis, as well as its ability to modulate the activity of various enzymes.

Mechanism Of Action

The mechanism of action of 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one is not yet fully understood. It is believed to act by binding to the active site of certain enzymes, which results in a conformational change that alters their activity. It is also believed to interact with certain receptors, which can result in changes in gene expression.

Biological Activity

7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one has been found to have a wide range of biological activities. It has been found to be an effective inhibitor of certain enzymes, including cyclooxygenase-2 and 5-lipoxygenase. It has also been found to have anti-inflammatory, anti-tumor, and anti-bacterial activities.

Biochemical And Physiological Effects

7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of various enzymes, including cyclooxygenase-2 and 5-lipoxygenase. It has also been found to inhibit the growth of certain bacteria, and to reduce inflammation.

Advantages And Limitations For Lab Experiments

7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one has several advantages for laboratory experiments. It is easy to synthesize and has a high purity product. It is also non-toxic and has a long half-life, which allows for sustained effects. The major limitation of 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one is that its mechanism of action is not yet fully understood.

Future Directions

The future applications of 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one have yet to be fully explored. Possible future directions include further studies of its mechanism of action, its effects on gene expression, and its ability to modulate the activity of various enzymes. It could also be used in the development of new drugs and therapies. Additionally, further research could be conducted to determine its effects on various diseases, such as cancer and Alzheimer’s disease. Finally, 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one could be used to develop more efficient and effective laboratory experiments.

properties

IUPAC Name

7-chloro-4-hydroxy-3-(3-phenoxyphenyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO3/c22-14-9-10-17-18(12-14)23-21(25)19(20(17)24)13-5-4-8-16(11-13)26-15-6-2-1-3-7-15/h1-12H,(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVRDMUHUXVRET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=C(C4=C(C=C(C=C4)Cl)NC3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162016
Record name 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one

CAS RN

142326-59-8
Record name 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142326-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L 701324
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-701,324
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.